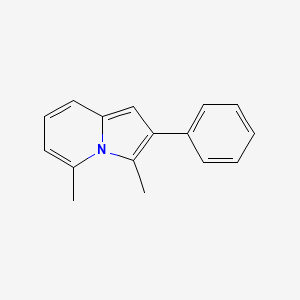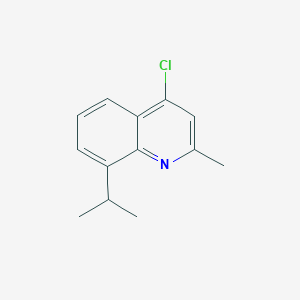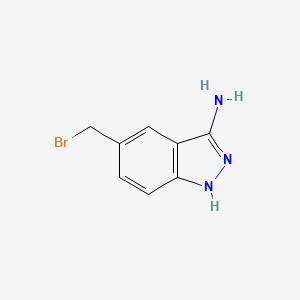
5-(bromomethyl)-1H-Indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-1H-Indazol-3-amine is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The bromomethyl group attached to the indazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-1H-Indazol-3-amine typically involves the bromination of a suitable indazole precursor. One common method is the bromination of 1H-indazole-3-amine using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, leading to the selective bromination at the methyl position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly brominating agents can be considered for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1H-Indazol-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted indazole derivatives.
Oxidation: Formation of indazole carboxylic acids or aldehydes.
Reduction: Formation of 5-methyl-1H-indazol-3-amine.
Scientific Research Applications
5-(Bromomethyl)-1H-Indazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-1H-Indazol-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromomethyl group can act as an electrophilic site, facilitating covalent binding to nucleophilic residues in proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indazole: Lacks the methylamine group, making it less reactive in certain nucleophilic substitution reactions.
5-(Chloromethyl)-1H-indazole: Similar reactivity but with different halogen properties, affecting its reactivity and applications.
5-Methyl-1H-indazole: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
Uniqueness
5-(Bromomethyl)-1H-Indazol-3-amine is unique due to the presence of both the bromomethyl and amine groups, which provide a versatile platform for various chemical modifications and biological interactions. This dual functionality makes it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
5-(bromomethyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C8H8BrN3/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,4H2,(H3,10,11,12) |
InChI Key |
XFVLHKYEBFACCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


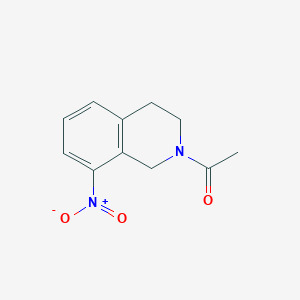




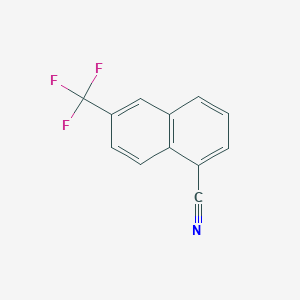
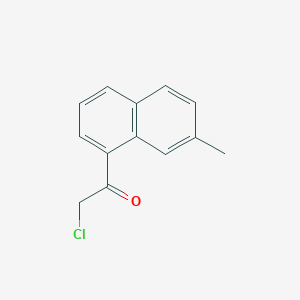
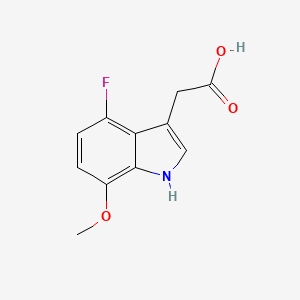
![Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11883944.png)
![1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11883958.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11883962.png)
![4-Phenoxybenzo[b]thiophene](/img/structure/B11883968.png)
